(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMXFPHUADQWJW-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10354-19-5 | |
| Record name | NSC125404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Conditions
- Base Selection : Piperidine is the preferred catalyst due to its ability to deprotonate cyanoacetamide efficiently while minimizing side reactions. Alternative bases, such as N-methylmorpholine, have been explored but yield inferior stereochemical control.
- Solvent System : Ethanol or methanol under reflux (78–80°C) provides optimal polarity for dissolving both aromatic aldehydes and cyanoacetamide derivatives.
- Reaction Time : Completion typically occurs within 4–6 hours, monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Combine 1,3-benzodioxole-5-carbaldehyde (10 mmol), cyanoacetamide (10 mmol), and piperidine (0.5 mmol) in ethanol (50 mL).
- Reflux at 80°C for 5 hours.
- Cool to room temperature, precipitate the product by adding ice water, and filter.
- Purify via recrystallization from ethanol/water (yield: 82–88%).
Thermodynamic Control and Stereoselectivity
The E-isomer dominates due to its lower energy conformation, where the benzodioxole and cyano groups adopt a trans arrangement, minimizing steric hindrance. Nuclear magnetic resonance (NMR) analysis of the olefinic protons (δ 7.8–8.1 ppm, J = 15–16 Hz) confirms the E-configuration.
Alternative Synthetic Pathways
Mannich-Type Cyclization Approaches
A modified Mannich reaction has been reported for analogous benzodioxole derivatives, though its applicability to the target compound requires adaptation.
Key Steps :
- Condensation of 1,3-benzodioxole-5-carbaldehyde with cyanothioacetamide to form a thioamide intermediate.
- Treatment with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and N-methylmorpholine to generate a thiolate precursor.
- Acidic workup and amidation to yield the final product.
Challenges :
- Lower yields (≤46%) compared to Knoevenagel condensation.
- Requires stringent control of pH and temperature to avoid polymerization.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball-milling to accelerate the Knoevenagel reaction without solvents:
- Conditions : 1,3-benzodioxole-5-carbaldehyde, cyanoacetamide, and piperidine (1:1:0.05 molar ratio) milled at 30 Hz for 2 hours.
- Yield : 75–78%, with comparable purity to traditional methods.
Optimization Strategies and Yield Enhancement
Catalytic System Modifications
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 88 | |
| N-Methylmorpholine | Methanol | 65 | 72 | |
| DBU | THF | 60 | 68 |
Insights :
- Polar protic solvents (ethanol, methanol) enhance reaction rates by stabilizing the enolate intermediate.
- Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) reduce reaction times but increase side-product formation.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 20–30 minutes with a marginal yield improvement (90%). This method is advantageous for large-scale production but requires specialized equipment.
Analytical Characterization and Validation
Spectroscopic Data
- FT-IR : ν = 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
- ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, NH), 7.45 (d, J = 15.5 Hz, 1H, CH=), 6.95–6.85 (m, 3H, benzodioxole-H), 6.25 (d, J = 15.5 Hz, 1H, CH=).
- ¹³C NMR : δ 165.2 (C=O), 148.1 (C≡N), 132.4–108.3 (benzodioxole carbons).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30, 1 mL/min) shows ≥98% purity.
Industrial-Scale Production Considerations
Cost-Effective Feedstock Sourcing
- 1,3-Benzodioxole-5-carbaldehyde: Derived from piperonal via oxidation (KMnO₄, H₂SO₄), costing $120–150/kg.
- Cyanoacetamide: Commercially available at $80–100/kg (bulk pricing).
Waste Management
- Ethanol recovery via distillation achieves 90% solvent reuse.
- Piperidine neutralization with HCl generates non-hazardous piperidinium chloride.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Scientific Research Applications
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, synthesis routes, and biological activities of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide and analogous compounds:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Cyano vs. Bromo/Hydroxycarbamoyl Groups: The electron-withdrawing cyano group in the target compound enhances electrophilicity compared to the bromophenyl group in ’s chalcone. This may influence reactivity in Michael addition or nucleophilic substitution reactions . Hydroxycarbamoyl derivatives (e.g., compound 1D) exhibit hydrogen-bonding capacity, critical for binding to biological targets like histone deacetylases (HDACs) .
Intermolecular Interactions
- Benzodioxol-containing chalcones (e.g., ) exhibit C–H⋯O interactions, stabilizing crystal packing . The acrylamide group in the target compound may facilitate hydrogen bonding with proteins or nucleic acids, akin to sulfonamide derivatives in .
Biological Activity
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10N2O3
- Molecular Weight : 218.22 g/mol
- CAS Number : 10354-19-5
The compound features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the cyanopropenamide group also suggests potential reactivity and biological interactions.
Anticancer Properties
Research indicates that (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study :
A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The compound was shown to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro assays against several bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This suggests potential applications in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .
The biological activities of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide are thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It affects various signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to act as an antioxidant, reducing oxidative stress in cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide?
The compound is typically synthesized via Knoevenagel condensation , involving the reaction of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Critical parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios to minimize side reactions like hydrolysis of the cyano group . Purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation requires multimodal spectroscopy :
- NMR : H and C NMR verify the (E)-configuration of the propenamide moiety (e.g., coupling constant ) and benzodioxole aromatic protons .
- IR : Peaks at ~2200 cm confirm the nitrile (-C≡N) group, while amide C=O stretches appear at ~1650 cm .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths and dihedral angles, confirming the planar benzodioxole-propenamide system .
Q. What computational tools are used to predict its physicochemical properties?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to predict reactivity sites (e.g., nitrile and amide groups) .
- PubChem : Provides validated data on molecular weight (245.23 g/mol), SMILES strings, and InChI keys for cross-referencing .
- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking in benzodioxole rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies in X-ray data (e.g., thermal motion anisotropy or occupancy disorders) are addressed by:
- SHELXL refinement : Adjusting restraints for bond distances/angles and using TWIN/BASF commands for twinned crystals .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU guards against over-interpretation of weak diffraction data .
- Example: In benzodioxole derivatives, planar group deviations >0.02 Å trigger re-examination of hydrogen bonding networks .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Bioisosteric replacement : Substitute the nitrile group with -COOH or -CONH to assess cytotoxicity changes in cancer cell lines (e.g., MTT assays) .
- Fragment-based screening : Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Comparative analysis : Benchmark against analogs like 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid to isolate pharmacophore contributions .
Q. How are conflicting biological activity results rationalized across studies?
- Dose-response profiling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring assays are conducted at physiologically relevant concentrations (1–50 μM) .
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzodioxole ring) .
- Data normalization : Apply Z-factor scoring to minimize plate-to-plate variability in high-throughput screens .
Methodological Resources
Q. Key Databases for Cross-Referencing
Q. Experimental Protocols
- Synthetic scale-up : Use microwave-assisted synthesis (100 W, 80°C, 30 min) to reduce reaction time from 24 h to <1 h .
- Crystallization : Optimize solvent polarity (e.g., toluene/ethanol mixtures) to grow diffraction-quality crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
